![molecular formula C17H22N2O B5677085 2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B5677085.png)
2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol
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Overview
Description
Synthesis Analysis
The synthesis of structurally similar compounds often involves multi-step reactions starting from basic building blocks. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol showcases a method that could be adapted for our compound. This process includes the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to achieve high yields and confirm the structure of the resultant compound (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic methods combined with computational calculations. For instance, investigations into complexes of chiral chromophores provide insights into hydrogen-bonded structures, which are relevant for understanding the structural nuances of "2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol" (K. Barbu-Debus et al., 2002).
Chemical Reactions and Properties
The compound's reactivity and interaction with other molecules can be inferred from studies on similar substances. For example, the synthesis and reaction of 1,4-piperazine-2,5-diones offer insights into hydrogen-bond associations and potential chemical reactivity relevant to our compound of interest (Robin A Weatherhead-Kloster et al., 2005).
Physical Properties Analysis
Quantum chemical calculations and spectroscopic analyses contribute to our understanding of the physical properties of compounds similar to "2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol." Such studies include vibrational spectra and molecular structure evaluations, providing a foundation for understanding the physical characteristics of the compound (R. Mekala et al., 2015).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds, such as their electrochemical, fluorescence, and antimicrobial activities, offer insights into the potential chemical properties of "2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol." These studies help predict how the compound might behave under various chemical reactions and conditions (S. Verma & V. Singh, 2015).
properties
IUPAC Name |
2-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-12-11-18-7-9-19(10-8-18)14-15-5-6-16-3-1-2-4-17(16)13-15/h1-6,13,20H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIYHSGMULUPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202313 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-Naphthylmethyl)-1-piperazinyl]ethanol |
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